molecular formula C12H15NO4 B1369563 Ethyl 2,4,6-trimethyl-3-nitrobenzoate

Ethyl 2,4,6-trimethyl-3-nitrobenzoate

Cat. No.: B1369563
M. Wt: 237.25 g/mol
InChI Key: OUPCDOPMMAJMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4,6-trimethyl-3-nitrobenzoate is a substituted aromatic ester characterized by a nitro group at the 3-position and three methyl groups at the 2-, 4-, and 6-positions of the benzene ring. The ethyl ester moiety enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2,4,6-trimethyl-3-nitrobenzoate

InChI

InChI=1S/C12H15NO4/c1-5-17-12(14)10-7(2)6-8(3)11(9(10)4)13(15)16/h6H,5H2,1-4H3

InChI Key

OUPCDOPMMAJMMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)C)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Ethyl 2,4,6-trimethyl-3-nitrobenzoate with key analogs based on substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (Da) logP Polar Surface Area (Ų) Key Applications Evidence
This compound 3-NO₂, 2/4/6-CH₃, ethyl ester C₁₂H₁₅NO₄ (inferred) ~237 (estimated) ~3.5* ~69 (estimated) Organic synthesis intermediates -
Mthis compound 3-NO₂, 2/4/6-CH₃, methyl ester C₁₁H₁₃NO₄ 223 3.46 69 Building block in drug discovery
Ethyl 2,6-dichloro-3-nitrobenzoate 3-NO₂, 2/6-Cl, ethyl ester C₉H₇Cl₂NO₄ 276.07 ~2.8* 69 Agrochemical intermediates
Ethyl 4-nitrobenzoate 4-NO₂, ethyl ester C₉H₉NO₄ 195.17 1.82 72.8 UV-absorbing materials

Notes:

  • logP and Reactivity: The trimethyl substitution in this compound increases steric hindrance and lipophilicity (logP ~3.5) compared to the less substituted Ethyl 4-nitrobenzoate (logP 1.82). Chlorinated analogs (e.g., Ethyl 2,6-dichloro-3-nitrobenzoate) exhibit lower logP due to the electron-withdrawing effects of Cl substituents .
  • Synthetic Utility: Mthis compound () is used as a building block in medicinal chemistry, suggesting similar applications for the ethyl analog. Chlorinated derivatives () are prioritized in agrochemical synthesis due to their stability and bioactivity .

Key Research Findings

Steric Effects: The 2,4,6-trimethyl substitution pattern creates significant steric hindrance, which may slow down nucleophilic aromatic substitution reactions compared to less substituted analogs like Ethyl 4-nitrobenzoate .

Thermal Stability: Methyl and ethyl esters of nitrobenzoates are generally stable under ambient conditions but may decompose at elevated temperatures, releasing nitro radicals—a property leveraged in explosives and polymerization initiators .

Biological Activity: Nitrobenzoate esters with lipophilic substituents (e.g., methyl or ethyl groups) demonstrate enhanced membrane permeability, making them candidates for prodrug design .

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